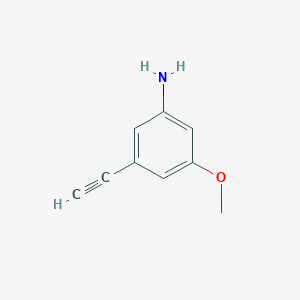

3-Ethynyl-5-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

3-ethynyl-5-methoxyaniline |

InChI |

InChI=1S/C9H9NO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,10H2,2H3 |

InChI Key |

DDEYYCFLUGXOQI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C#C |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of the Chemical Compound

Reactions at the Terminal Alkyne Moiety

The terminal alkyne group is a highly reactive functional group that readily participates in a variety of chemical reactions. These include cycloadditions, additions, and metal-catalyzed couplings.

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) for Triazole Formation

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.org This reaction leads to the formation of stable 1,2,3-triazole rings. While the thermal reaction often requires high temperatures and yields a mixture of regioisomers, catalyzed versions offer significant advantages. organic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction that proceeds at an accelerated rate compared to its uncatalyzed counterpart. organic-chemistry.org Mechanistic studies, often employing density functional theory (DFT) calculations, have provided significant insights into this transformation.

Computational studies have shown that the coordination of Cu(I) to the alkyne is exothermic in aqueous media, which aligns with the observed rate acceleration in water. organic-chemistry.org The reaction is generally insensitive to a wide pH range (4-12) and tolerates a broad array of functional groups. organic-chemistry.org

To circumvent the potential toxicity of the copper catalyst in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst. d-nb.info The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition. d-nb.info

The reaction proceeds under physiological conditions and has proven to be a valuable tool for the modification of biomolecules in living systems with no apparent toxicity. nih.gov Various functionalized cyclooctynes have been developed to enhance reaction rates and provide handles for further modifications. d-nb.infonih.gov For instance, the introduction of electron-withdrawing groups on the azide can accelerate the reaction rate with certain cyclooctynes. d-nb.info Secondary interactions, such as those involving a boronic acid group, can also contribute to rate acceleration and regioselectivity control. rsc.org

The CuAAC reaction exhibits a broad scope, with a wide variety of alkynes and azides participating effectively. organic-chemistry.orgmdpi.com However, certain limitations exist. The requirement for a copper catalyst can be problematic in biological applications due to its toxicity. nih.govpcbiochemres.com To mitigate this, stabilizing ligands are often employed to prevent copper-mediated side reactions, such as the oxidation of certain amino acid residues. nih.gov

While CuAAC is highly regioselective for the 1,4-isomer, the synthesis of the 1,5-regioisomer requires alternative catalytic systems, such as those based on ruthenium. nih.gov Ruthenium catalysts also have the advantage of being able to catalyze the cycloaddition of internal alkynes, a reaction that is not feasible with copper. nih.govnih.gov

SPAAC offers a copper-free alternative, but the synthesis of strained cyclooctynes can be challenging. d-nb.inforesearchgate.net The reactivity in SPAAC can also be influenced by the electronic nature of both the azide and the cyclooctyne. d-nb.info

The table below summarizes the key features of CuAAC and SPAAC.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Regioselectivity | 1,4-disubstituted triazole | Mixture of regioisomers, but can be influenced by substituents |

| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this | High, suitable for in vivo applications |

| Substrate Scope | Broad for terminal alkynes | Requires strained cyclooctynes |

| Reaction Conditions | Mild, often aqueous | Physiological conditions |

Hydroamination and Carbometallation Reactions

The terminal alkyne of 3-ethynyl-5-methoxyaniline can also undergo hydroamination and carbometallation reactions, which involve the addition of an N-H or a C-Metal bond across the triple bond, respectively.

Hydroamination is the addition of an amine to an unsaturated carbon-carbon bond. researchgate.netacs.org This reaction can be catalyzed by various metals, and the regioselectivity (Markovnikov vs. anti-Markovnikov addition) is often controlled by the choice of catalyst. acs.orgbenthamopen.com For terminal alkynes, copper-catalyzed hydroamination typically yields the Markovnikov product. benthamopen.com The reaction likely proceeds through the coordination of the alkyne to the metal center, followed by nucleophilic attack of the amine. benthamopen.com

Carbometallation involves the addition of an organometallic reagent across the triple bond. wikipedia.orgbeilstein-journals.org This reaction creates a new carbon-carbon bond and a new carbon-metal bond, which can be further functionalized. wikipedia.org Zirconocene-catalyzed carboalumination is a common example, where a trialkylaluminum reagent adds to the alkyne. wikipedia.org

Electrophilic and Nucleophilic Additions to the Alkyne

The electron-rich triple bond of this compound is susceptible to electrophilic addition . chemistrysteps.comlibretexts.org Reactions with electrophiles like hydrogen halides (HX) and halogens (X₂) proceed, although they are generally slower than the corresponding reactions with alkenes. msu.edu This reduced reactivity is attributed to the formation of a less stable vinylic carbocation intermediate. chemistrysteps.commsu.edu The addition typically follows Markovnikov's rule for terminal alkynes. chemistrysteps.comucsb.edu

Nucleophilic additions to alkynes are also possible, particularly when the alkyne is activated by an electron-withdrawing group. However, for a simple terminal alkyne like that in this compound, nucleophilic addition is less common without the aid of a metal catalyst. Metal-catalyzed additions of nucleophiles, such as carboxylic acids, can occur to form enol esters. mdpi.com

Polymerization and Oligomerization via Alkyne Homopolymerization or Copolymerization

The ethynyl (B1212043) group of this compound is a key functional handle for the synthesis of conjugated polymers and oligomers. The polymerization of substituted ethynylanilines, such as 4-ethynylaniline (B84093), has been shown to proceed via transition metal catalysis, typically employing palladium or copper catalysts, to yield poly(ethynylaniline)s. This process involves the activation of the C≡C triple bond, leading to the formation of a conjugated polymer backbone. While specific studies on the homopolymerization of this compound are not extensively documented, it is anticipated to undergo similar transition metal-catalyzed polymerization to form poly(this compound). The resulting polymer would feature a polyacetylene backbone with pendant 3-methoxy-5-aminophenyl groups, which could impart interesting electronic and optical properties.

Furthermore, this compound can be utilized as a monomer in copolymerization reactions with other vinyl or ethynyl monomers. nih.govmdpi.comekb.eg This strategy allows for the fine-tuning of the resulting copolymer's properties, such as solubility, thermal stability, and conductivity, by varying the comonomer and its feed ratio. nih.govekb.eg For instance, copolymerization with ethylene (B1197577) or other functionalized monomers could lead to materials with tailored characteristics for specific applications. mdpi.com The reactivity of the ethynyl group also allows for its participation in other polymerization techniques, such as thiol-yne click reactions, which could be employed for the synthesis of cross-linked or functionalized polymers. nih.gov

| Polymerization Type | Catalyst/Initiator | Potential Monomers for Copolymerization | Resulting Polymer Structure |

| Alkyne Homopolymerization | Transition metals (e.g., Pd, Cu) | - | Poly(this compound) |

| Alkyne Copolymerization | Transition metals, Radical initiators | Ethylene, Vinyl acetate, Ethyl methacrylate | Copolymers with varying compositions and properties |

| Thiol-yne Click Polymerization | Radical or base catalysts | Dithiols | Cross-linked polymer networks |

Reactions at the Aniline (B41778) Moiety

The aniline functionality in this compound is a versatile site for a variety of chemical modifications, including electrophilic aromatic substitution, functionalization of the amine group, diazotization, and oxidative polymerization.

The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are both activating and ortho-, para-directing substituents for electrophilic aromatic substitution. byjus.commsu.edu In this compound, the positions ortho to the amino group (positions 2 and 6) and para to the amino group (position 4) are activated. The methoxy group similarly activates its ortho (positions 4 and 6) and para (position 2) positions. The combined effect of these two groups strongly activates the aromatic ring towards electrophilic attack, particularly at positions 2, 4, and 6.

Due to the strong activating nature of the amino group, electrophilic substitution reactions on aniline and its derivatives can sometimes be difficult to control, often leading to polysubstitution. libretexts.org For example, the reaction of aniline with bromine water readily yields the 2,4,6-tribromoaniline (B120722) product. byjus.com To achieve monosubstitution, the activating effect of the amino group can be attenuated by converting it into an amide (e.g., acetanilide), which is a less powerful activating group. msu.edu This strategy allows for more controlled electrophilic substitution, after which the protecting acetyl group can be removed by hydrolysis to regenerate the amine. msu.edu In the case of this compound, this approach would allow for selective functionalization at the 4-position (para to the amine and ortho to the methoxy group).

A study on the Friedel-Crafts alkylation of 3,5-dimethoxyaniline (B133145) demonstrated highly regioselective substitution at the 4-position, para to the amino group. researchgate.net A similar outcome would be expected for this compound under Friedel-Crafts conditions, leading to the introduction of an alkyl or acyl group at the 4-position. byjus.comopenstax.org

The primary amine group of this compound is nucleophilic and can readily undergo a variety of functionalization reactions.

Acylation: The amine can be acylated using acid chlorides or anhydrides to form the corresponding amides. msu.edu This reaction is often used to protect the amino group during other transformations or to introduce specific functional groups.

Alkylation: Alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation can be a competing side reaction. libretexts.org Reductive amination, using an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Arylation: The amine can undergo arylation through cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates to form diarylamines.

Primary aromatic amines, such as this compound, can be converted to diazonium salts upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgresearchgate.netgoogle.com This process is known as diazotization. researchgate.net The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations where the diazonio group is replaced by a wide range of substituents.

The stability and reactivity of the diazonium salt are influenced by the substituents on the aromatic ring. acs.orgrsc.org Common subsequent reactions include:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt. libretexts.org

Schiemann Reaction: Replacement with fluorine by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Replacement by Hydroxyl: Heating the aqueous solution of the diazonium salt yields the corresponding phenol (B47542). libretexts.org

Replacement by Hydrogen: Reduction of the diazonium salt with hypophosphorous acid (H3PO2) results in deamination. libretexts.org

Gomberg-Bachmann Reaction: Aryl-aryl coupling can be achieved by treating the diazonium salt with an aromatic compound. acs.org

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. libretexts.orgresearchgate.netscispace.com

These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of functional groups at the position of the original amine.

Aniline and its derivatives can undergo oxidative polymerization to form polyaniline (PANI), a well-known conducting polymer. nih.gov This polymerization typically involves chemical or electrochemical oxidation in an acidic medium. The polymerization of substituted anilines can be more challenging compared to aniline itself. nih.gov

While there are no specific reports on the oxidative polymerization of this compound, it is conceivable that under appropriate oxidative conditions, the aniline moiety could participate in polymerization. This could potentially lead to a hyperbranched or cross-linked polymer structure, as both the aniline and ethynyl groups are capable of polymerization. The presence of the methoxy group would also influence the electronic properties and, consequently, the polymerization process. Oxidative coupling reactions between aniline derivatives have been reported to yield diaminobiaryls and azo compounds, which could also be potential products or intermediates in the oxidative polymerization of this compound. scispace.comrsc.orgunicamp.bracs.org

Reactions Involving the Methoxy Group

The methoxy group (-OCH3) in this compound is generally considered to be relatively stable. However, under certain conditions, the aryl methyl ether can be cleaved to yield the corresponding phenol. This transformation is a valuable synthetic tool for introducing a hydroxyl group onto the aromatic ring.

Common methods for the cleavage of aryl methyl ethers include the use of strong acids such as HBr or HI, or Lewis acids like boron tribromide (BBr3). organic-chemistry.orgresearchgate.net More recently, metal-free methods have been developed for the cleavage of C-OMe bonds. acs.orgresearchgate.netresearchgate.net For instance, a protocol using a catalytic amount of triflic acid (TfOH) without a solvent has been reported for the nucleophilic substitution of aryl methyl ethers. researchgate.net Ruthenium-catalyzed cross-coupling of aryl methyl ethers with organoboranes has also been demonstrated. rsc.org

In the context of this compound, cleavage of the methoxy group would provide 3-ethynyl-5-hydroxyaniline. This resulting aminophenol derivative would offer additional handles for functionalization and polymerization, further expanding the synthetic possibilities of this versatile building block.

| Reaction Type | Reagents | Product |

| Ether Cleavage | BBr3, HBr, HI | 3-Ethynyl-5-hydroxyaniline |

| Nucleophilic Substitution | Nucleophiles / TfOH (cat.) | Substituted aniline derivative |

| Cross-Coupling | Organoboranes / Ru catalyst | Arylated aniline derivative |

Ether Cleavage and Demethylation Reactions

The methoxy group (-OCH₃) on the aromatic ring is an aryl methyl ether, which can be cleaved to yield a phenolic hydroxyl group (-OH). This demethylation is a common strategic step in the synthesis of natural products and other complex molecules to unmask a more reactive functional group.

Common Demethylation Reagents: Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave aryl ethers, but their high corrosivity (B1173158) and lack of selectivity can be problematic. Lewis acids are generally more effective and widely used.

Boron Tribromide (BBr₃): This is one of the most powerful and frequently used reagents for cleaving aryl methyl ethers. nih.gov The reaction mechanism involves the highly Lewis acidic boron center coordinating to the ether oxygen. core.ac.uk This is followed by a nucleophilic attack of a bromide ion on the methyl group in a process analogous to an Sₙ2 reaction, leading to the cleavage of the carbon-oxygen bond. nih.govresearchgate.net Computational studies suggest that one equivalent of BBr₃ can potentially cleave up to three equivalents of an aryl methyl ether. nih.govcore.ac.uk

Other Lewis Acids: Aluminum chloride (AlCl₃) is another effective Lewis acid for ether cleavage, though it may require higher temperatures. nih.gov

Acidic Concentrated Lithium Bromide (ACLB): A more moderate approach involves using acidic concentrated lithium bromide. This system has been shown to efficiently demethylate various lignin-derived aromatic compounds. nih.govrsc.org The mechanism proceeds through the protonation of the ether oxygen, followed by an Sₙ2 substitution by the bromide ion. nih.gov

| Reagent | General Mechanism | Key Advantages/Considerations |

|---|---|---|

| Boron Tribromide (BBr₃) | Lewis acid activation of ether oxygen, followed by Sₙ2 attack by bromide. nih.govresearchgate.net | Highly effective, often works at low temperatures. Sensitive to moisture. nih.gov |

| Hydrobromic Acid (HBr) / Hydroiodic Acid (HI) | Protonation of ether oxygen, followed by Sₙ2 attack by halide. | Classic method, but requires harsh conditions and can be corrosive. |

| Acidic Concentrated Lithium Bromide (ACLB) | Protonation of ether oxygen followed by Sₙ2 substitution with bromide. nih.gov | Effective under more moderate conditions (e.g., 110 °C). nih.gov |

Influence on Ring Reactivity (Directing Effects)

In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. Both the amino (-NH₂) and methoxy (-OCH₃) groups in this compound are strong activating groups and ortho-, para-directors. organicchemistrytutor.comuci.edu

Activating Nature: Both groups possess lone pairs of electrons on the atom directly attached to the ring (nitrogen and oxygen). These electrons can be donated into the benzene π-system through resonance. organicchemistrytutor.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. organicchemistrytutor.commnstate.edu

Directing Effects: The resonance donation of electrons stabilizes the carbocation intermediate (the arenium or sigma complex) that forms during the substitution reaction. uci.edu This stabilization is most pronounced when the electrophile adds to the positions ortho or para to the substituent, as this allows for a resonance structure where the positive charge is delocalized onto the substituent-bearing carbon and stabilized by the adjacent heteroatom. organicchemistrytutor.comlibretexts.org

For this compound, the two activating groups are meta to each other. Their directing effects are cooperative, strongly activating the positions ortho and para to each of them.

The amino group at C5 directs to its ortho positions (C4, C6) and its para position (C2).

The methoxy group at C3 directs to its ortho positions (C2, C4) and its para position (C6).

Therefore, the C2, C4, and C6 positions are all electronically activated for electrophilic attack. In practice, the specific site of substitution would be influenced by the steric bulk of the electrophile and the relative activating strength of the -NH₂ versus the -OCH₃ group (with the amino group generally being the stronger activator).

| Substituent | Type | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | Electron-Donating (Resonance) | Strongly Activating uci.edu | Ortho, Para-Director mnstate.edu |

| Methoxy (-OCH₃) | Electron-Donating (Resonance) | Strongly Activating organicchemistrytutor.com | Ortho, Para-Director organicchemistrytutor.com |

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a product that incorporates atoms from all starting materials. organic-chemistry.orgnih.gov This approach offers significant advantages in terms of step economy and the rapid generation of molecular complexity. nih.gov

This compound is an ideal substrate for MCRs due to its distinct reactive sites: the nucleophilic amine and the versatile alkyne. These functionalities can participate in a variety of named MCRs, leading to the synthesis of diverse heterocyclic structures.

Reactivity of the Aniline Moiety: The amino group can react with carbonyl compounds to form imines in situ. These imines are key intermediates in many MCRs, including the Strecker, Mannich, and Ugi reactions, which are used to synthesize α-amino acids, β-amino ketones, and α-acylamino amides, respectively. organic-chemistry.orgnih.gov

Reactivity of the Alkyne Moiety: The terminal alkyne can participate in various metal-catalyzed MCRs. For example, it can be used in A³ coupling reactions (with an aldehyde and an amine) to form propargylamines. It is also a key component in copper-catalyzed azide-alkyne cycloadditions (CuAAC) for the synthesis of 1,2,3-triazoles, a reaction often performed as a three-component process. nih.gov

While specific MCRs involving the exact this compound are not extensively documented in the provided search results, the reactivity of related 2-ethynylanilines in forming complex products highlights its potential. nih.gov For instance, a palladium-catalyzed three-component reaction of aryl iodides, sodium azide, and oxalic acid can produce N-formylanilines, showcasing the utility of the aniline functional group in MCRs. organic-chemistry.org

Cascade and Tandem Reactions for Complex Molecule Synthesis

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur consecutively in a single operation without the need to isolate intermediates. unimi.ituic.edu This methodology is exceptionally powerful for the efficient construction of complex molecules from simple precursors. numberanalytics.comiitj.ac.in

The bifunctional nature of this compound makes it an excellent substrate for designing cascade reactions. An initial transformation at one functional group can set the stage for a subsequent intramolecular reaction involving the other group, rapidly building molecular complexity. unimi.it

Synthesis of Heterocycles: The combination of an aniline and an alkyne within the same molecule is a classic precursor for the synthesis of nitrogen-containing heterocycles like indoles and quinolines. For example, a rhodium-catalyzed auto-tandem reaction has been developed where anilines react with alkynes and a CO surrogate in water. researchgate.net This process involves a sequence of C-H bond activation, carbonylation, and annulation to furnish 3-substituted quinoline (B57606) derivatives. researchgate.net

Cycloaddition Cascades: The alkyne can participate in cycloaddition reactions, which can be followed by further transformations. An organocatalyzed cascade involving an iminium-mediated Diels-Alder reaction has been used to construct complex indole (B1671886) tetracycles, demonstrating the power of such sequences. unimi.it

Unexpected Cascade Pathways: Research into the reactivity of related compounds has revealed novel cascade pathways. For instance, the reaction of fumagillol (B1674179) with 2-ethynylaniline, a structural isomer of the title compound, led to an unexpected cascade sequence that produced bridged 4,1-benzoxazepines. nih.gov This underscores the potential for discovering new and complex molecular architectures starting from simple ethynylaniline building blocks.

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and analytical characterization of "this compound" is not publicly available. Detailed research findings required to populate the requested sections on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry, and X-ray Crystallography for this specific compound could not be located.

Therefore, it is not possible to generate the article with the specified content and data tables focusing solely on "this compound" as per the instructions. Information regarding multidimensional NMR, solid-state NMR, high-resolution mass spectrometry, tandem mass spectrometry, and X-ray crystallography is absent for this particular molecule in the searched resources.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For 3-Ethynyl-5-methoxyaniline, these methods would provide definitive evidence for its key structural features: the alkyne (C≡C), amine (N-H), and methoxy (B1213986) (C-O) groups, as well as the substituted benzene (B151609) ring.

The characteristic vibrational frequencies for the primary functional groups of this compound are predictable based on established spectroscopic data for related compounds. The terminal alkyne C≡C stretching vibration is typically observed as a sharp, weak to medium band in the IR spectrum in the range of 2100-2140 cm⁻¹. The corresponding ≡C-H stretch is expected to appear as a strong, sharp band around 3300 cm⁻¹.

The N-H stretching vibrations of the primary aniline (B41778) group will manifest as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration is anticipated to be found in the 1590-1650 cm⁻¹ range. The C-N stretching vibration of the aromatic amine should produce a band between 1250 and 1360 cm⁻¹.

The methoxy group (-OCH₃) would be identified by the C-H stretching vibrations just below 3000 cm⁻¹ and, more diagnostically, by the strong asymmetric and symmetric C-O-C stretching bands, typically located around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C≡C stretching vibration, often weak in the IR spectrum of symmetrically substituted alkynes, is typically strong in the Raman spectrum, making it a valuable confirmatory tool. The aromatic ring vibrations also tend to produce strong Raman signals.

In the context of reaction monitoring, IR and Raman spectroscopy can be used to follow the synthesis of this compound. For instance, the appearance of the characteristic alkyne and amine bands, and the disappearance of precursor signals, would indicate the progression of the reaction.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Alkyne (C≡C) | C≡C Stretch | 2100 - 2140 | Weak to Medium | Strong |

| Alkyne (≡C-H) | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| Amine (N-H) | Asymmetric Stretch | 3400 - 3500 | Medium | Medium |

| Amine (N-H) | Symmetric Stretch | 3300 - 3400 | Medium | Medium |

| Amine (N-H) | N-H Bend | 1590 - 1650 | Medium to Strong | Weak |

| Amine (C-N) | C-N Stretch | 1250 - 1360 | Medium to Strong | Medium |

| Methoxy (C-O) | Asymmetric C-O-C Stretch | ~1250 | Strong | Medium |

| Methoxy (C-O) | Symmetric C-O-C Stretch | ~1040 | Strong | Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Understanding Electronic Transitions and Conjugation

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides insights into the electronic structure and conjugation within a molecule. The presence of the aniline and ethynyl (B1212043) groups in conjugation with the benzene ring in this compound is expected to give rise to characteristic electronic transitions.

The UV-Vis absorption spectrum of this compound is anticipated to show multiple absorption bands. Aniline itself exhibits a primary absorption band around 230 nm and a secondary, weaker band around 280 nm, which are attributed to π → π* transitions. The presence of the methoxy group, an auxochrome, and the ethynyl group, which extends the π-system, would be expected to cause a bathochromic (red) shift in these absorption maxima. Therefore, the primary and secondary absorption bands for this compound are likely to be observed at longer wavelengths compared to aniline.

Fluorescence spectroscopy can provide further information about the electronic properties. Aniline and many of its derivatives are known to be fluorescent. nih.gov The fluorescence emission maximum is typically Stokes-shifted to a longer wavelength than the absorption maximum. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the surrounding environment. For aniline derivatives, the neutral forms are generally the most fluorescent species. nih.gov

Table 2: Expected Electronic Spectroscopic Properties of this compound

| Spectroscopic Parameter | Expected Value/Range | Notes |

|---|---|---|

| UV-Vis Absorption Maximum (λmax) | 240 - 260 nm (Primary band) | π → π* transition, red-shifted from aniline. |

| 290 - 310 nm (Secondary band) | π → π* transition, red-shifted from aniline. | |

| Molar Absorptivity (ε) | High for primary band | Reflects the probability of the electronic transition. |

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. Such studies on this compound can reveal information about the difference in dipole moment between the ground and excited states. Aniline derivatives often exhibit solvatochromic shifts due to changes in hydrogen bonding and solvent polarity. nih.gov

A bathochromic shift (red shift) in the absorption or emission maximum with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a hypsochromic shift (blue shift) would indicate a less polar excited state. Given the presence of the electron-donating amine and methoxy groups, it is plausible that this compound would exhibit positive solvatochromism, with a red shift in more polar solvents.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for such purposes.

For HPLC analysis, a reversed-phase column (e.g., C18) would likely be suitable, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would depend on its polarity. Given its structure, this compound is expected to be a moderately polar compound. UV detection would be appropriate, with the wavelength set at one of the absorption maxima determined by UV-Vis spectroscopy.

Gas chromatography could also be a viable technique, particularly for assessing the presence of volatile impurities. A non-polar or moderately polar capillary column would be appropriate. The volatility of this compound should be sufficient for GC analysis, possibly with an elevated injector and oven temperature. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. GC-MS would have the added advantage of providing mass spectral data, which can further confirm the identity of the compound and any impurities present.

The choice between HPLC and GC would depend on the thermal stability and volatility of the compound. HPLC is generally preferred for less volatile or thermally labile compounds. The development of a robust chromatographic method is crucial for ensuring the quality control of this compound for any subsequent use.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aniline |

| Acetonitrile |

Theoretical and Computational Investigations of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with remarkable accuracy. These methods solve the Schrödinger equation for a given molecule, yielding a wealth of information about its electronic structure and, by extension, its reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost. For 3-Ethynyl-5-methoxyaniline, DFT is used to determine the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. From this optimized geometry, a host of electronic properties can be calculated, including the distribution of electron density, dipole moment, and electrostatic potential. These properties are crucial for understanding how the molecule will interact with other chemical species.

Below is a table summarizing typical electronic properties that can be obtained for this compound using DFT calculations.

| Property | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| Total Energy | The total electronic energy of the molecule at its optimized geometry. | Value |

| Dipole Moment | A measure of the overall polarity of the molecule. | Value (Debye) |

| Mulliken Atomic Charges | Partial charges assigned to each atom in the molecule. | Charge (e) |

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, UV-Vis spectra)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By simulating the interaction of this compound with electromagnetic radiation, its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can be calculated. Theoretical predictions of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental spectra, helping to assign specific signals to the corresponding atoms in the molecule. Similarly, the calculation of electronic transitions and their corresponding absorption wavelengths provides a theoretical UV-Vis spectrum, which can be compared with experimental measurements to understand the electronic structure and chromophores within the molecule.

The following table illustrates the type of data generated from such calculations.

| Spectroscopic Technique | Calculated Parameter | Significance |

|---|---|---|

| NMR | Chemical Shifts (δ) | Predicts the resonance frequency of atomic nuclei, aiding in structure elucidation. |

| UV-Vis | Excitation Energies and Oscillator Strengths | Predicts the wavelengths of maximum absorption (λmax), corresponding to electronic transitions. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons. For this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring, indicating its nucleophilic character. The LUMO, conversely, represents the region where the molecule is most likely to accept electrons, influencing its electrophilic behavior. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.

Key parameters from an FMO analysis are presented in the table below.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Value | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | Value | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap | Value | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify key intermediates, transition states, and the energy barriers that govern the reaction rate.

Transition State Identification and Energy Barrier Calculations

For reactions involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical factor in determining the reaction's feasibility and rate. A lower energy barrier corresponds to a faster reaction.

Solvent Effects and Catalytic Cycle Analysis

The surrounding environment can significantly influence a chemical reaction. Computational models can account for the effects of different solvents on the reaction mechanism. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy barriers and potentially changing the reaction pathway. In the context of catalyzed reactions involving this compound, computational chemistry can be used to model the entire catalytic cycle. This involves studying the interaction of the reactant with the catalyst, the transformation through various intermediates and transition states, and the final release of the product and regeneration of the catalyst. This level of detail is crucial for optimizing reaction conditions and designing more efficient catalysts.

Stereochemical Outcome Prediction

The prediction of stereochemical outcomes of a reaction is a significant challenge in synthetic chemistry. Computational quantum mechanics offers a robust framework for investigating the factors that govern stereoselectivity. By modeling the potential energy surface of a reaction, chemists can identify the transition states leading to different stereoisomers and, by comparing their relative energies, predict the major product.

Theoretical investigations into the stereoselectivity of reactions involving aniline derivatives, such as the proline-catalyzed Mannich reaction, have successfully elucidated the origins of stereocontrol. acs.org In such studies, Density Functional Theory (DFT) is often employed to optimize the geometries of reactants, transition states, and products. acs.org The energy differences between diastereomeric transition states can then be calculated to predict the stereochemical outcome. For a hypothetical reaction involving this compound, a similar approach would be taken. The reaction would be modeled from a proposed mechanism, and the transition states for the formation of all possible stereoisomers would be located and their energies calculated.

For instance, in a nucleophilic addition to a prochiral center mediated by a chiral catalyst, the computational workflow would involve:

Conformational search: Identifying the lowest energy conformations of the reactants and the catalyst.

Transition state localization: Modeling the approach of the nucleophile (this compound) to the electrophile within the chiral environment of the catalyst. This involves calculating the transition state structures for the formation of each possible stereoisomer.

Energy calculation: Computing the Gibbs free energy of activation for each transition state. The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations, as well as the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). acs.org

Table 1: Illustrative Data for Stereochemical Outcome Prediction of a Hypothetical Reaction This table presents hypothetical data for the reaction of this compound with a generic prochiral electrophile catalyzed by a chiral ligand, demonstrating the principles of computational prediction.

| Stereoisomeric Pathway | Transition State Energy (kcal/mol) | Relative Gibbs Free Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio |

| (R)-Product Pathway | -250.5 | 0 | >99% |

| (S)-Product Pathway | -247.2 | 3.3 | <1% |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and non-covalent interactions with their environment. For this compound, MD simulations can reveal how the molecule behaves in different solvents, how it interacts with other molecules such as biological receptors or other reagents, and what its preferred shapes or conformations are.

A typical MD simulation involves:

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water, DMSO).

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates, is applied.

Simulation Run: The system is allowed to evolve over time by solving Newton's equations of motion for each atom. This generates a trajectory of atomic positions and velocities.

Analysis: The trajectory is analyzed to extract information about conformational changes, intermolecular interactions (like hydrogen bonds), and other dynamic properties.

For this compound, MD simulations could be used to explore the rotational barriers around the C-N bond and the C-O bond of the methoxy (B1213986) group, identifying the most stable conformers. Furthermore, the simulations can shed light on the nature of intermolecular interactions. The amino group can act as a hydrogen bond donor, while the methoxy oxygen and the ethynyl (B1212043) group's π-system can act as hydrogen bond acceptors. researchgate.netphyschemres.org Studies on aniline-water complexes have shown the importance of hydrogen bonding in determining the structure and properties of solvated aniline. physchemres.org MD simulations can quantify the strength and lifetime of these hydrogen bonds for this compound in an aqueous environment.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water This table outlines a sample set of parameters for conducting an MD simulation to study the conformational dynamics and intermolecular interactions of the target compound.

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent | TIP3P or SPC/E water model |

| System Size | ~5000 water molecules, 1 solute molecule |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (isothermal-isobaric) |

Machine Learning Approaches in Predicting Reactivity and Synthetic Pathways

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting molecular properties, reaction outcomes, and even entire synthetic pathways with high accuracy. nih.goveurekalert.org For a molecule like this compound, ML models could be developed to predict its reactivity in various chemical transformations.

One prominent application of ML is the prediction of regioselectivity in electrophilic aromatic substitution reactions. rsc.orgsemanticscholar.orgresearchgate.net Given that this compound has multiple non-equivalent positions on the aromatic ring, predicting where an electrophile will attack is a non-trivial problem. An ML model for this purpose would be trained on a large dataset of known electrophilic aromatic substitution reactions. rsc.org The input for the model would consist of molecular descriptors for each potential reaction site on the substrate. These descriptors can be derived from quantum chemical calculations and include features like atomic charges, frontier molecular orbital energies, and steric parameters. acs.org

The model, often a type of neural network or a gradient boosting machine, learns the complex relationship between these input features and the observed reactivity. rsc.orgsemanticscholar.org Once trained, the model can predict the most likely site of reaction for a new molecule like this compound with a certain degree of confidence.

Table 3: Example of Input Features for a Machine Learning Model to Predict Regioselectivity This table illustrates the types of quantum-mechanically derived descriptors that could be used as input features for an ML model predicting the site of electrophilic attack on this compound.

| Ring Position | CM5 Atomic Charge | Fukui Function (f-) | Steric Hindrance Parameter | Predicted Reactivity Score |

| C2 | -0.15 | 0.25 | 0.8 | 0.92 |

| C4 | -0.12 | 0.18 | 1.2 | 0.65 |

| C6 | -0.18 | 0.30 | 0.7 | 0.98 |

Applications in Advanced Materials and Chemical Catalysis

Precursors for Conjugated Polymers and Oligomers with Tunable Electronic Properties

The synthesis of well-defined polymers begins with the strategic design of monomers. While 3-Ethynyl-5-methoxyaniline can act as a monomer itself, it can also be chemically modified to create more complex monomers for controlled polymerization techniques. Modern cross-coupling reactions are instrumental in this regard. For instance, Sonogashira coupling can be employed to link the ethynyl (B1212043) group with various aryl halides, extending the conjugated system. Similarly, the amino group of the aniline (B41778) moiety can participate in Buchwald-Hartwig amination reactions to introduce diverse functionalities. These modifications allow for precise control over the resulting polymer's electronic properties, solubility, and solid-state morphology.

Controlled polymerization methods are crucial for producing polymers with predictable molecular weights and low polydispersity, which is essential for high-performance applications. Techniques like nitroxide-mediated radical polymerization (NMP) and atom transfer radical polymerization (ATRP) are powerful tools for achieving this level of control, although their application would require suitable modification of the this compound monomer to include a polymerizable group compatible with these methods.

Table 1: Potential Monomer Synthesis Strategies from this compound Analogues

| Coupling Reaction | Reactant Group | Potential Modification | Purpose |

|---|---|---|---|

| Sonogashira Coupling | Ethynyl | Aryl Halide | Extend π-conjugation, introduce electron-donating/withdrawing groups. |

| Buchwald-Hartwig Amination | Aniline | Aryl Halide | Attach functional side chains, modify solubility and intermolecular interactions. |

| Suzuki Coupling | (Post-functionalization) | Boronic Acid/Ester | Introduce aryl groups to a pre-modified monomer. |

| Heck Coupling | (Post-functionalization) | Alkene | Create vinylene linkages within the monomer structure. |

This table illustrates common synthetic strategies used for analogous ethynyl and aniline-containing compounds to design monomers for controlled polymerization.

Electropolymerization is a powerful technique for creating thin, conductive polymer films directly onto an electrode surface. Aniline and its derivatives are well-known to undergo electrochemical polymerization. researchgate.netscispace.com The process typically involves the oxidation of the aniline monomer to form a radical cation, which then couples with other monomers to propagate the polymer chain. nih.gov The ethynyl group in this compound can also participate in the polymerization process, potentially leading to cross-linked or network structures with enhanced stability. Studies on similar aniline-ethynyl compounds, such as mono(4-aniline-ethynyl)biphenylporphines, have shown that they can be effectively electropolymerized to form stable, nano-structured films on surfaces like indium tin oxide (ITO) without significantly altering the π-conjugation of the core molecule. nih.gov The polymerization of anilines can be carried out in various non-aqueous solvents, with the solvent's properties influencing the structure and electroactivity of the resulting polymer film. bohrium.com

Photopolymerization offers another route to polymer synthesis, often initiated by a photoinduced electron transfer process. researchgate.net In this method, a photosensitizer, such as a ruthenium(II) complex, absorbs light and initiates the polymerization of the monomer. This technique has been successfully applied to aniline derivatives, even in the solid state, allowing for the creation of well-defined micropatterns. researchgate.net The efficiency of the photopolymerization can be highly dependent on factors like the pH of the reaction medium, which affects the quenching reaction between the excited photosensitizer and the monomer. researchgate.net

The structure of this compound is conducive to forming various polymer architectures beyond simple linear chains. The presence of three reactive sites (the amine, the ethynyl group, and the aromatic ring) allows for the synthesis of complex, non-linear structures.

Linear Polymers: Can be formed by selectively reacting the ethynyl group, for example, through Sonogashira polycondensation with a dihaloarene.

Branched and Hyperbranched Polymers: These architectures can be achieved by utilizing the multiple reactive sites on the monomer. For instance, under certain polymerization conditions, the aniline units can couple at different positions, leading to branching. Hyperbranched polymers, characterized by a highly branched, tree-like structure, have been synthesized from aniline monomers in the presence of specific catalysts or reaction conditions. researchgate.netresearchgate.net Similarly, the polymerization of multifunctional ethynyl-containing monomers has been shown to produce hyperbranched polyarylethenes and polytriazoles. rsc.orgust.hk These structures are of interest due to their unique properties, such as high solubility, numerous terminal functional groups, and distinct solution viscosity compared to their linear analogues. ust.hk The numerous terminal groups on a hyperbranched polymer derived from a this compound precursor could be further modified, offering a platform for creating highly functional materials. ust.hk

Building Blocks in Organic Electronics and Photonics

The conjugated nature and functional groups of this compound make it and its derivatives attractive building blocks for materials used in organic electronic and photonic devices.

In OLEDs, materials with good charge-transporting capabilities and high luminescence efficiency are required. Carbazole and triazine derivatives, which share structural similarities with aniline-based compounds, have been extensively used as host materials or as components in electron-transport layers (ETLs) and hole-transport layers (HTLs). researchgate.net The aniline moiety suggests potential hole-transporting (p-type) properties, while the extended conjugation provided by the ethynyl group can be tuned to achieve desired emission colors. Polymers and oligomers derived from this compound could be designed to function as the emissive layer itself or as host materials for phosphorescent dopants.

For OFETs, which require materials with high charge carrier mobility, the ability to form ordered, crystalline thin films is paramount. The rigid, planar structure of polymers derived from ethynylaniline precursors can facilitate π-stacking, which is crucial for efficient charge transport. The methoxy (B1213986) and amino groups can be used to tune the energy levels (HOMO/LUMO) of the material to match the work functions of the device electrodes, enabling efficient charge injection.

The core structure of this compound can be incorporated into larger molecules to create fluorescent probes and dyes. The fluorescence properties of such molecules are highly dependent on their electronic structure and environment. The design of these probes often involves creating a donor-acceptor (D-A) system within the molecule to facilitate intramolecular charge transfer (ICT), which can lead to environmentally sensitive fluorescence.

For example, the aniline group can act as an electron donor, and the ethynyl group can be used to link it to an electron-accepting moiety. The emission wavelength and quantum yield of such a dye could be highly sensitive to solvent polarity, viscosity, or the presence of specific analytes. This sensitivity makes them suitable for applications in chemical sensing and biological imaging. The design process allows for the fine-tuning of absorption and emission maxima to suit specific excitation sources (e.g., lasers) and detection windows.

Table 2: Key Compound Names

| Compound Name |

|---|

| This compound |

| 3-Bromo-5-methoxyaniline (B176949) |

| 4-Ethynylaniline (B84093) |

| Indium Tin Oxide |

Ligands and Precursors for Catalytic Systems

Design of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

A search for the use of this compound as a linker or building block in the design and synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) did not yield specific examples. While the bifunctional nature of the molecule, containing both a nucleophilic amine and a reactive ethynyl group, makes it a theoretical candidate for constructing such porous materials, no published research detailing its use for this purpose was identified.

Synthesis of Chiral Ligands for Asymmetric Catalysis

There is no specific information available in the searched literature detailing the use of this compound in the synthesis of chiral ligands for asymmetric catalysis. The synthesis of effective chiral ligands often requires the incorporation of specific stereogenic centers or elements of planar or axial chirality, and the role of this particular aniline derivative as a starting material for such structures has not been reported in the available resources.

Carbene Transfer Reactions and Cyclopropanation Catalysis

An investigation into the role of this compound in carbene transfer and cyclopropanation reactions, either as a component of a catalyst's ligand structure or as a substrate, did not provide any specific research findings. These reactions are typically catalyzed by metal complexes, and while aniline derivatives can be precursors to ligands for such catalysts, the specific application of this compound in this context is not documented.

Scaffolds for Supramolecular Assembly and Nanostructure Fabrication

No specific research was found that describes the use of this compound as a primary scaffold for supramolecular assembly or the fabrication of nanostructures. The molecule's geometry and functional groups could theoretically allow for its participation in non-covalent interactions, such as hydrogen bonding or π-stacking, which are fundamental to supramolecular chemistry, but concrete examples or studies are not present in the available literature.

Chemical Sensors (Focus on the sensing mechanism and material design)

There is no available research detailing the application of this compound in the design and fabrication of chemical sensors. Consequently, there is no information on specific sensing mechanisms or material design principles involving this compound. While related compounds like 3-methoxyaniline have been investigated for sensor applications, the distinct chemical properties imparted by the ethynyl group in this compound mean that these findings are not directly applicable.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

A comprehensive review of academic literature reveals a significant research gap concerning the specific compound 3-Ethynyl-5-methoxyaniline. While its constituent functional groups are well-studied in other molecular contexts, there is a notable absence of dedicated studies on its synthesis, characterization, reactivity, and application. The primary contribution of existing knowledge is therefore indirect, stemming from the vast body of research on analogous ethynylated and methoxylated anilines. This lack of direct investigation presents a clear opportunity for foundational research to establish the fundamental chemical and physical properties of this compound.

Emerging Synthetic Strategies for Ethynylated Aniline (B41778) Scaffolds

The synthesis of ethynylated anilines, and by extension this compound, is most prominently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly powerful and widely used method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

For the synthesis of this compound, a plausible retrosynthetic analysis would involve the Sonogashira coupling of a protected terminal alkyne with a suitably substituted dihalo-methoxy-aniline derivative. The choice of protecting group for the alkyne and the specific halogen substituents on the aniline would be critical for optimizing the reaction yield and preventing side reactions.

Recent advancements in this area focus on developing more robust and environmentally benign catalytic systems, including copper-free Sonogashira protocols and the use of more efficient ligands to improve catalyst turnover and substrate scope. libretexts.org Mechanochemical methods, such as high-temperature ball-milling, are also emerging as a solvent-free alternative for Sonogashira couplings, offering high efficiency and applicability to poorly soluble substrates. nih.gov

Advancements in Theoretical Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, even in the absence of extensive experimental data. umn.edursc.org Density Functional Theory (DFT) is a widely used method to calculate molecular geometries, electronic structures, and reaction energetics. researchgate.net For substituted anilines, computational models can predict key parameters such as one-electron oxidation potentials, which are crucial for understanding their behavior in electronic applications. umn.edursc.org

Theoretical studies on substituted benzenes have established that the nature and position of substituents significantly influence the aromaticity and reactivity of the ring. nih.gov In the case of this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing (via its sp-hybridized carbon) ethynyl (B1212043) group would have competing effects on the electron density of the aniline ring. Computational models can precisely quantify these effects, predicting the most likely sites for electrophilic or nucleophilic attack.

Furthermore, quantitative structure-activity relationship (QSAR) studies, which correlate computed physicochemical properties with experimental data, can be employed to predict the biological activity or material properties of novel compounds. tandfonline.com Such predictive models can guide synthetic efforts by prioritizing molecules with desired characteristics.

Potential for Novel Material Applications Beyond Current Scope

The unique combination of functional groups in this compound suggests its potential as a building block for advanced materials. Ethynylated aniline derivatives are of interest in the development of organic electronic materials. rsc.org The rigid, linear nature of the ethynyl group can facilitate π-stacking and charge transport in organic semiconductors.

The presence of the aniline moiety allows for polymerization, leading to the formation of polyanilines. rsc.orgnih.gov Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, electrochromic devices, and corrosion protection. nih.govdntb.gov.ua The methoxy and ethynyl substituents on the aniline ring would modulate the electronic properties and processability of the resulting polymer. For instance, functionalization of carbon nanotubes and graphene with 4-ethynylaniline (B84093) has been shown to influence their thermal behavior. sigmaaldrich.com

Moreover, the terminal alkyne functionality opens the door to post-polymerization modification via "click chemistry," allowing for the precise introduction of various functional groups onto the polymer backbone. lumiprobe.comwikipedia.org This could lead to the development of highly functionalized materials with tailored properties for specific applications, such as chemical sensors or drug delivery systems. nih.govdntb.gov.ua

Unexplored Reactivity and Derivatization Opportunities

The bifunctional nature of this compound presents a wealth of unexplored reactivity and derivatization opportunities. The terminal alkyne is a versatile handle for a variety of chemical transformations. Most notably, it can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings. lumiprobe.comwikipedia.orgnbinno.comorganic-chemistry.org This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for the synthesis of complex molecules and bioconjugates.

The aniline functional group offers another site for derivatization. It can undergo standard reactions such as acylation, alkylation, and diazotization. nbinno.com The resulting diazonium salt would be a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

The interplay between the ethynyl and amino groups could also lead to interesting intramolecular cyclization reactions, providing access to novel heterocyclic scaffolds. The specific substitution pattern of this compound, with the meta-relationship between the functional groups, will influence the regioselectivity of these reactions.

Due to the limited availability of experimental data for this compound, the following table provides physicochemical properties of the closely related compounds, 3-ethynylaniline (B136080) and 4-ethynylaniline, for illustrative purposes.

| Property | 3-Ethynylaniline | 4-Ethynylaniline |

| CAS Number | 54060-30-9 | 14235-81-5 |

| Molecular Formula | C₈H₇N | C₈H₇N |

| Molecular Weight | 117.15 g/mol | 117.15 g/mol |

| Appearance | Colorless to pale yellow liquid | Yellow to brown crystalline powder |

| Melting Point | 27 °C | 98-102 °C (decomposes) |

| Boiling Point | 92-93 °C (at 2 mmHg) | Not available |

| Density | 1.04 g/cm³ | Not available |

Data sourced from sigmaaldrich.comchemicalbook.comguidechem.comchemicalbook.comchemsynthesis.comnih.govchemimpex.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.